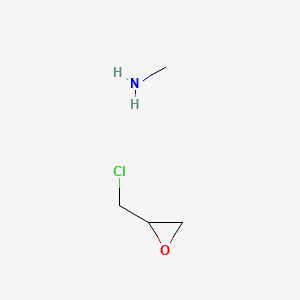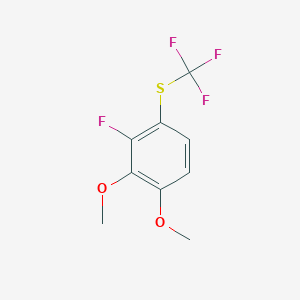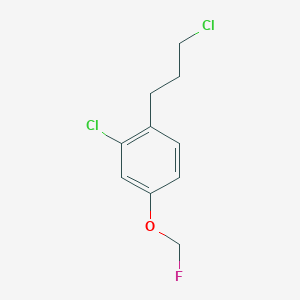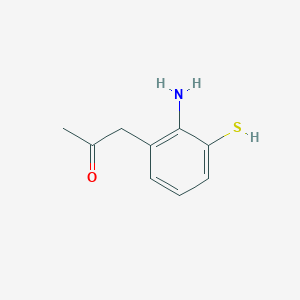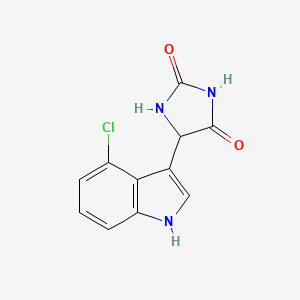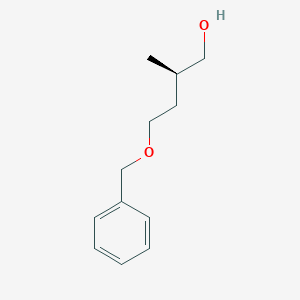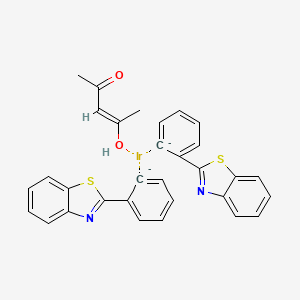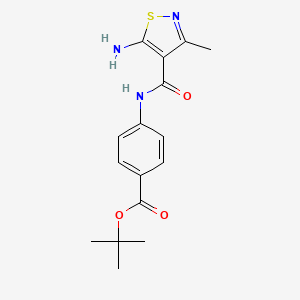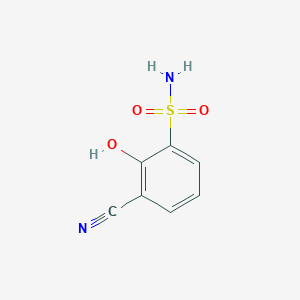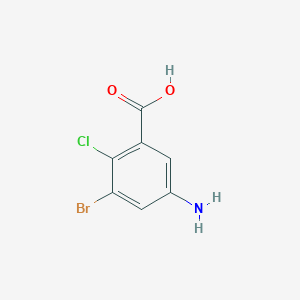
5-Amino-3-bromo-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Amino-3-bromo-2-chlorobenzoic acid typically involves a multi-step synthetic process. One common method starts with 2-chlorobenzonitrile, which undergoes bromination to form 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of an alkali to produce 5-bromo-2-chlorobenzoate, which is subsequently converted to this compound through a reaction with a protonic acid .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. A novel method involves using dibrominated amino silica gel as a brominating reagent, iron trifluoromethanesulfonate as a catalyst, and halogenated hydrocarbon as a solvent. This process is environmentally friendly, simple to operate, and yields high-quality product with a recovery rate of 98% .
化学反应分析
Types of Reactions
5-Amino-3-bromo-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Amino-3-bromo-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Amino-3-bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Amino-3-bromo-5-chlorobenzoic acid: Similar structure but different substitution pattern.
2-Amino-5-bromo-3-chlorobenzoic acid: Another isomer with different positions of the substituents.
5-Amino-2-chlorobenzoic acid: Lacks the bromo group.
Uniqueness
5-Amino-3-bromo-2-chlorobenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H5BrClNO2 |
|---|---|
分子量 |
250.48 g/mol |
IUPAC 名称 |
5-amino-3-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |
InChI 键 |
FRCNIHXLNVQRKS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


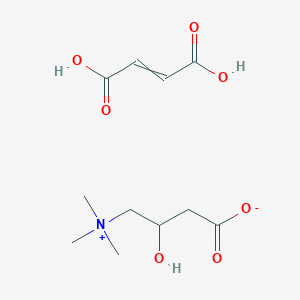
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
